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Executive Summary

ANG1005, also known as paclitaxel trevatide, is a novel peptide-drug conjugate engineered to
overcome the blood-brain barrier (BBB) and deliver paclitaxel to brain tumors. This document
provides a comprehensive technical overview of ANG1005, including its intellectual property,
mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
ANG1005 consists of three molecules of the cytotoxic agent paclitaxel covalently linked to
Angiopep-2, a 19-amino acid peptide vector. This conjugation strategy facilitates transport
across the BBB via the low-density lipoprotein receptor-related protein 1 (LRP-1), which is
overexpressed on both the BBB and various tumor cells, including gliomas. Preclinical studies
have demonstrated the superior brain penetration and anti-tumor efficacy of ANG1005
compared to standard paclitaxel. Clinical trials have further evaluated its safety and efficacy in
patients with brain malignancies.

Intellectual Property

The core intellectual property surrounding ANG1005 is centered on the Angiopep-2 peptide
and its use as a carrier for therapeutic agents across the blood-brain barrier. The primary
patent covering this technology is U.S. Patent Number 7,557,182, entitled "Aprotinin
polypeptides for transporting a compound across the blood-brain barrier". This patent, granted
to AngioChem, covers the Angiopep-2 peptide itself and its conjugates, explicitly including
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ANG1005.[1] The patent portfolio also extends to the methods of using these conjugates for
treating neurological diseases.

Mechanism of Action

The therapeutic strategy of ANG1005 is a two-step process: active transport across the BBB
followed by the cytotoxic action of paclitaxel within the tumor cells.

¢ Blood-Brain Barrier Transcytosis: ANG1005 is designed to bind to the Low-Density
Lipoprotein Receptor-related Protein 1 (LRP-1), which is highly expressed on the endothelial
cells of the blood-brain barrier.[2][3] This binding initiates receptor-mediated transcytosis, a
process that actively transports ANG1005 from the bloodstream into the brain parenchyma.
This mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, a major
obstacle for many chemotherapeutic agents, including paclitaxel.[4][5]

¢ Intracellular Drug Release and Cytotoxicity: Once within the brain tumor microenvironment,
ANG1005 is taken up by tumor cells, which also frequently overexpress LRP-1. Inside the
cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular
esterases.[6] This releases the paclitaxel molecules, allowing them to exert their cytotoxic
effect. Paclitaxel is a microtubule-stabilizing agent. It binds to the -tubulin subunit of
microtubules, promoting their assembly and preventing depolymerization.[7][8] This
disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and
ultimately induces apoptosis (programmed cell death).[7][9]

Signhaling and Transport Pathway

The following diagram illustrates the key steps in the transport and mechanism of action of
ANG1005.
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ANG1005 Mechanism of Action
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Caption: ANG1005 crosses the BBB via LRP-1 and releases paclitaxel in tumor cells.
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Preclinical Data
In Vitro Cytotoxicity

The cytotoxic activity of ANG1005 has been evaluated against a panel of human cancer cell
lines and compared to that of free paclitaxel. The half-maximal inhibitory concentration (IC50)
values demonstrate that ANG1005 retains potent cytotoxic activity.

Paclitaxel IC50

Cell Line Cancer Type ANG1005 IC50 (nM) (nM)
us7 MG Glioblastoma 5.1 6.4
U118 Glioblastoma 2.7 7.2
U251 Glioblastoma 4.5 9.3
NCI-H460 Lung Carcinoma 5.2 7.3
A549 Lung Carcinoma 2.9 3.6

Data from Régina et
al., 2008.[4]

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of ANG1005 has been demonstrated in various mouse xenograft
models.

Tumor Growth Inhibition in NCI-H460 Lung Carcinoma Xenografts

Tumor Volume Tumor Growth
Treatment Group Dose Lo

(mm?3) at Day 19 Inhibition (%)
Control (Vehicle) - 845
Paclitaxel 20 mg/kg 483 48.6
ANG1005 50 mg/kg 236 82.8

Data from Régina et
al., 2008.[10]
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Survival in Intracerebral NCI-H460 Lung Carcinoma Model

Median Survival Time

Treatment Group Dose (days)
Control (Vehicle) - 11
ANG1005 20 mg/kg 13
ANG1005 50 mg/kg 14

Data from Régina et al., 2008.
[10]

Clinical Data
Pharmacokinetics in Human Subjects

A Phase | dose-escalation study in patients with advanced solid tumors provided key
pharmacokinetic parameters for ANG1005 (referred to as GRN1005 in the study).

Parameter Value
Maximum Tolerated Dose (MTD) 650 mg/m?
ANG1005 Cmax (at MTD) 1,187 pmol/L
ANG1005 AUClast (at MTD) 1,447 pmol/L-h
Free Paclitaxel Cmax (at MTD) 13 pmol/L
Free Paclitaxel AUClast (at MTD) 101 pmol/L-h

Data from Kurdziel et al., 2016.

Experimental Protocols
ANG1005 Synthesis and Conjugation

The synthesis of ANG1005 involves a multi-step process to covalently link three molecules of
paclitaxel to the Angiopep-2 peptide via cleavable ester linkages.
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ANG1005 Synthesis Workflow
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Caption: Synthesis of ANG1005 from paclitaxel and Angiopep-2.

Protocol:

o Activation of Paclitaxel: Paclitaxel is first reacted with succinic anhydride to form a succinyl
ester derivative. This derivative is then activated with N-hydroxysuccinimide (NHS) to create
2'-succinyl-NHS-paclitaxel.

» Conjugation: One molar equivalent of Angiopep-2 is added to a solution of 2'-succinyl-NHS-
paclitaxel. The reaction is carried out in approximately 68% dimethyl sulfoxide (DMSO) in
Ringer's solution at pH 7.2 for about 24 hours at 12°C.

e Monitoring and Purification: The reaction progress is monitored by High-Performance Liquid
Chromatography (HPLC). The final product, ANG1005, is purified using chromatographic
techniques.[3][4]

In Vitro Cytotoxicity Assay (Thymidine Incorporation
Assay)

Protocol:
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e Cell Culture: Human tumor cell lines are cultured in appropriate media.

o Treatment: Cells are seeded in 96-well plates and incubated for 48 hours with increasing
concentrations of either ANG1005 or paclitaxel.

e Thymidine Incorporation: After the 48-hour incubation, [3H]thymidine is added to each well,
and the cells are incubated for an additional 2 hours at 37°C.

o Measurement: The incorporation of [3H]thymidine into the DNA of proliferating cells is
measured using a beta counter.

o Data Analysis: The IC50 values are calculated from the dose-response curves.[4]

In Situ Mouse Brain Perfusion

This technique is used to measure the transport of substances across the blood-brain barrier.
Protocol:

e Animal Preparation: A mouse is anesthetized, and the right common carotid artery is
exposed and catheterized.

o Perfusion: The brain is perfused for a set duration (e.g., 5 minutes) with a perfusion fluid
containing the radiolabeled compound of interest ([*2°I]JANG1005 or [3H]paclitaxel).

o Washout: Following perfusion with the tracer, the brain is perfused for 60 seconds with a
standard Ringer's solution to remove any remaining radiolabeled molecules from the
vasculature.

o Sample Collection and Analysis: The brain is removed, and the radioactivity in the brain
parenchyma is quantified to determine the extent of brain uptake. Capillary depletion can
also be performed to separate the brain capillaries from the parenchyma for a more detailed
analysis of distribution.[4][11]

Conclusion

ANG1005 represents a significant advancement in the development of therapies for brain
cancers. Its innovative design, leveraging the LRP-1 transport system, allows for enhanced
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delivery of a potent chemotherapeutic agent across the formidable blood-brain barrier. The
preclinical and clinical data gathered to date provide a strong rationale for its continued
development. This technical guide summarizes the key intellectual property, mechanism of
action, and supporting data for ANG1005, offering a valuable resource for professionals in the
field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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